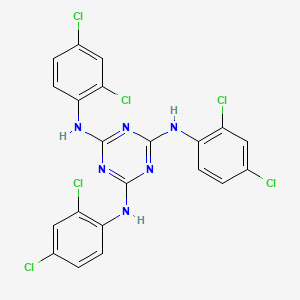
N,N',N''-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three 2,4-dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 2,4-dichloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a specific temperature, often around room temperature to 50°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: Under acidic or basic conditions, the triazine ring can be hydrolyzed to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis can lead to the formation of amines and other triazine derivatives.
Scientific Research Applications
N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’'-tris(2,4-dichlorophenyl)phosphoric triamide
- N,N’,N’'-Tris(2,4-dichlorophenyl)methanetricarboxamide
- 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
Uniqueness
N,N’,N’'-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine core and the specific substitution pattern of the phenyl rings. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C21H12Cl6N6 |
|---|---|
Molecular Weight |
561.1 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2,4-dichlorophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H12Cl6N6/c22-10-1-4-16(13(25)7-10)28-19-31-20(29-17-5-2-11(23)8-14(17)26)33-21(32-19)30-18-6-3-12(24)9-15(18)27/h1-9H,(H3,28,29,30,31,32,33) |
InChI Key |
UJDQWISCIXEDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)NC3=C(C=C(C=C3)Cl)Cl)NC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11040860.png)
![2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11040863.png)
![5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040870.png)
![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040891.png)
![ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11040897.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
![2-[(3-chloro-4-fluorophenyl)amino]-4-oxo-N-phenyl-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11040900.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040904.png)
![4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]](/img/structure/B11040907.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11040909.png)
![8-ethyl-4,4-dimethyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040910.png)
![N-(3-chloro-2-methylphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11040912.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11040921.png)
